molecular formula C27H20BrNO5S B11624954 Benzyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Benzyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11624954
M. Wt: 550.4 g/mol
InChI Key: YDONQTBNVRPNGK-UHFFFAOYSA-N
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Description

BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyl group, a bromobenzenesulfonamido moiety, and a methyl-substituted naphthofuran carboxylate structure, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

The synthesis of BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves several key steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions. This step typically involves the use of dehydrative cyclization reactions.

    Introduction of the Bromobenzenesulfonamido Group: The bromobenzenesulfonamido group can be introduced through a nucleophilic substitution reaction, where a suitable bromobenzenesulfonyl chloride reacts with an amine precursor.

    Benzylation: The final step involves the benzylation of the naphthofuran core, which can be achieved through the reaction of the naphthofuran with benzyl bromide in the presence of a base.

Industrial production methods for this compound would likely involve optimizing these synthetic routes to ensure high yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several potential scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new antimicrobial, anticancer, and anti-inflammatory agents.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, given its potential to interact with specific molecular targets.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonamido group may facilitate binding to these targets, while the naphthofuran core could contribute to the compound’s overall biological activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar compounds to BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE include other benzofuran derivatives, such as:

    BENZOFURAN CARBOHYDRAZIDE: Known for its antimicrobial activity.

    PSORALEN: Used in the treatment of skin diseases like psoriasis.

    8-METHOXYPSORALEN: Another compound used in dermatological treatments.

What sets BENZYL 5-(4-BROMOBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C27H20BrNO5S

Molecular Weight

550.4 g/mol

IUPAC Name

benzyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H20BrNO5S/c1-17-25(27(30)33-16-18-7-3-2-4-8-18)23-15-24(21-9-5-6-10-22(21)26(23)34-17)29-35(31,32)20-13-11-19(28)12-14-20/h2-15,29H,16H2,1H3

InChI Key

YDONQTBNVRPNGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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